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Introduction

2-Methylquinoline-4-carbaldehyde is a heterocyclic aromatic compound belonging to the
quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the
core of numerous natural products and synthetic drugs with a wide array of biological activities,
including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a
comprehensive overview of 2-Methylquinoline-4-carbaldehyde, detailing its chemical
identifiers, physicochemical properties, plausible synthetic routes, expected spectral
characteristics, and potential applications in research and drug development. As a Senior
Application Scientist, this document aims to equip researchers with the foundational knowledge
required to effectively utilize this compound in their scientific endeavors.

Core Identifiers and Physicochemical Properties

Precise identification and understanding the fundamental properties of a compound are critical
for any research application. The key identifiers and physicochemical properties for 2-
Methylquinoline-4-carbaldehyde are summarized below. It is important to note that while
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some properties are experimentally determined for related compounds, specific experimental

data for 2-Methylquinoline-4-carbaldehyde, such as melting and boiling points, are not

readily available in the current literature.

Identifier Value Source

CAS Number 6760-22-1
2-methylquinoline-4-

IUPAC Name [2]
carbaldehyde

Molecular Formula C11HaNO

Molecular Weight 171.20 g/mol

_ CC1=NC2=CC=CC=C2C(=C1)

Canonical SMILES [2]
C=0
Predicted to be a solid at room

Appearance N/A
temperature.

Melting Point Not available. N/A

Boiling Point Not available. N/A
Predicted to be soluble in

Solubility organic solvents like DMSO N/A

and DMF.

Synthesis and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of 2-Methylquinoline-4-

carbaldehyde is not extensively documented, a plausible and efficient synthetic strategy can

be devised based on well-established named reactions in organic chemistry. The Vilsmeier-

Haack reaction is a powerful method for the formylation of electron-rich aromatic and

heteroaromatic compounds and represents a logical approach to introduce the carbaldehyde

group at the 4-position of the 2-methylquinoline scaffold.

Postulated Synthetic Workflow: Vilsmeier-Haack

Reaction
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The synthesis would likely commence with 2-methylquinoline as the starting material. The
Vilsmeier reagent, generated in situ from a mixture of phosphorus oxychloride (POCIs) and a
tertiary amide such as N,N-dimethylformamide (DMF), would then be used to effect the
formylation.

Reaction Scheme:

2-Methylquinoline POCI3, DMF >[V|Ismz:$;ilt?u(;agen9_) 2-Methylquinoline-4-carbaldehyde

Click to download full resolution via product page
A postulated synthetic workflow for 2-Methylquinoline-4-carbaldehyde.
Step-by-Step Experimental Protocol (Hypothetical):

o Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g.,
nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).

o Formation of Vilsmeier Reagent: Cool the flask in an ice bath and add phosphorus
oxychloride (POCIs) dropwise via the dropping funnel with vigorous stirring. The formation of
the electrophilic Vilsmeier reagent is an exothermic process.

o Addition of Substrate: After the addition of POCIs is complete, add 2-methylquinoline to the
reaction mixture.

» Reaction: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor
the progress of the reaction by thin-layer chromatography (TLC).

o Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice to hydrolyze
the intermediate and precipitate the product.

 Purification: The crude product can be collected by filtration, washed with water, and purified
by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column
chromatography on silica gel.
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Causality Behind Experimental Choices:

» Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the
highly reactive Vilsmeier reagent and other intermediates with atmospheric moisture.

o Controlled Addition of POCIs: The dropwise addition of POCIs at low temperature is
necessary to control the exothermic reaction and prevent side reactions.

e Reaction Monitoring: TLC is a vital tool to determine the optimal reaction time and ensure the
complete consumption of the starting material.

Spectroscopic Characterization

The structural elucidation of 2-Methylquinoline-4-carbaldehyde would be confirmed through a
combination of spectroscopic technigues. While experimental spectra are not readily available,
the expected spectral data can be predicted based on the known chemical shifts and
fragmentation patterns of related quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e IH NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons
(around 2.5-2.8 ppm), a singlet for the aldehyde proton (downfield, around 10.0-10.5 ppm),
and a series of multiplets in the aromatic region (7.5-8.5 ppm) corresponding to the protons
on the quinoline ring.

e 13C NMR: The carbon NMR spectrum would exhibit a signal for the methyl carbon (around
20-25 ppm), a downfield signal for the aldehyde carbonyl carbon (around 190-195 ppm), and
a set of signals in the aromatic region (120-160 ppm) for the carbons of the quinoline ring.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by strong absorption bands corresponding to the key
functional groups:

e C=0 stretch (aldehyde): A strong, sharp peak around 1690-1710 cm~1.

e C-H stretch (aromatic): Peaks above 3000 cm~1.
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e C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm~* region.
Mass Spectrometry (MS):

o Electron lonization (EI-MS): The mass spectrum would show a prominent molecular ion peak
(M*) at m/z = 171. Key fragmentation patterns would likely involve the loss of the formyl
group (-CHO) resulting in a fragment at m/z = 142, and further fragmentation of the quinoline
ring.

Applications in Drug Discovery and Research

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting
a broad spectrum of biological activities.[1] 2-Methylquinoline-4-carbaldehyde serves as a
versatile building block for the synthesis of more complex molecules with potential therapeutic
applications.

Potential Therapeutic Areas:

» Anticancer Agents: Quinoline derivatives have been extensively investigated for their
antitumor properties.[3] The aldehyde functionality of 2-Methylquinoline-4-carbaldehyde
allows for its use in the synthesis of Schiff bases, chalcones, and other heterocyclic systems
that may exhibit cytotoxic activity against various cancer cell lines.

o Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like
chloroquine and quinine.[4] This compound could be a starting point for the development of
new antimalarial agents.

o Antimicrobial Agents: The structural motif of quinoline is found in many compounds with
antibacterial and antifungal activities.[1]

Workflow for Biological Screening:
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Compound Synthesis & Characterization
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A generalized workflow for the biological evaluation of 2-Methylquinoline-4-carbaldehyde
derivatives.
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Safety and Handling

Based on the safety data for related quinoline aldehydes, 2-Methylquinoline-4-carbaldehyde
should be handled with care in a laboratory setting.[5]

e Hazards: It is predicted to cause skin irritation and serious eye irritation.
e Precautions:

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

o Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust
or vapors.

o Avoid contact with skin, eyes, and clothing.
o In case of contact, immediately flush the affected area with plenty of water.

o Store in a tightly closed container in a cool, dry place away from incompatible materials
such as strong oxidizing agents.

Conclusion

2-Methylquinoline-4-carbaldehyde is a valuable heterocyclic building block with significant
potential for applications in medicinal chemistry and drug discovery. While specific
experimental data for some of its physicochemical properties are currently limited, this guide
provides a robust foundation based on established chemical principles and data from
analogous structures. The postulated synthetic route via the Vilsmeier-Haack reaction offers a
practical approach for its preparation. The versatile aldehyde functionality opens avenues for
the synthesis of a diverse library of quinoline derivatives for biological screening. As with any
chemical compound, proper safety precautions must be observed during its handling and use.
This technical guide serves as a critical resource for researchers looking to explore the
potential of 2-Methylquinoline-4-carbaldehyde in their scientific pursuits.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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